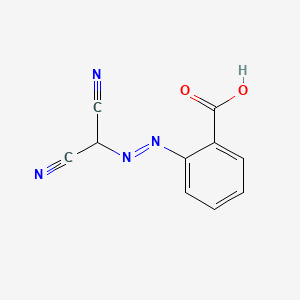
o-((Dicyanomethyl)azo)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-((Dicyanomethyl)azo)benzoic acid: is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dicyanomethyl group and an azo linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-((Dicyanomethyl)azo)benzoic acid typically involves the reaction of benzoic acid derivatives with dicyanomethylating agents under controlled conditions. One common method includes the diazotization of aniline derivatives followed by coupling with dicyanomethyl compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage and the incorporation of the dicyanomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: o-((Dicyanomethyl)azo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
o-((Dicyanomethyl)azo)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of o-((Dicyanomethyl)azo)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanomethyl and azo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Azobenzene: Shares the azo linkage but lacks the dicyanomethyl group.
Benzoic Acid Derivatives: Similar in structure but differ in the substituents attached to the aromatic ring.
Uniqueness: o-((Dicyanomethyl)azo)benzoic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5466-15-9 |
|---|---|
Fórmula molecular |
C10H6N4O2 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
2-(dicyanomethyldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H6N4O2/c11-5-7(6-12)13-14-9-4-2-1-3-8(9)10(15)16/h1-4,7H,(H,15,16) |
Clave InChI |
FDCSZMOHOIBWGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=NC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


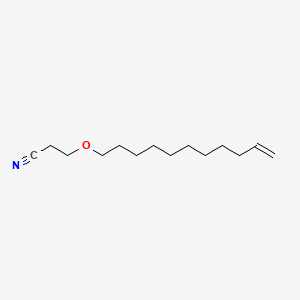

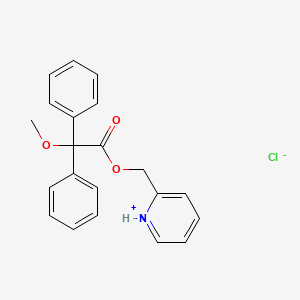
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)

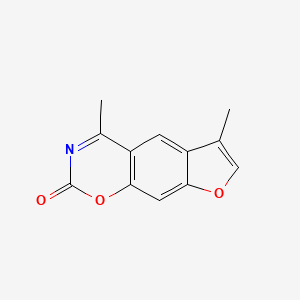
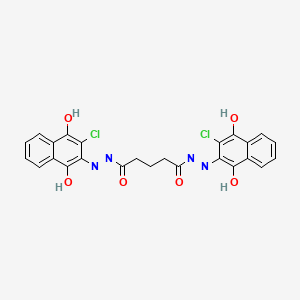
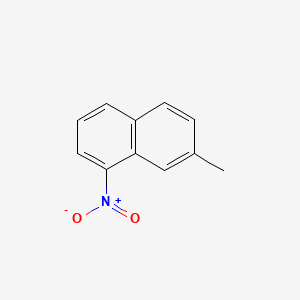
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
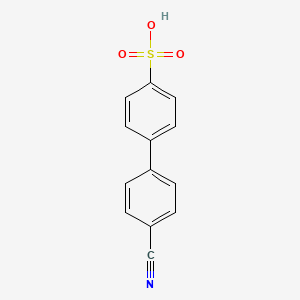
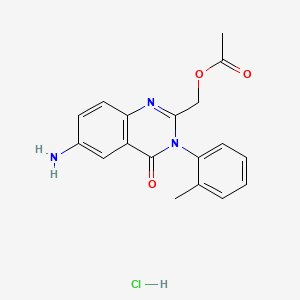
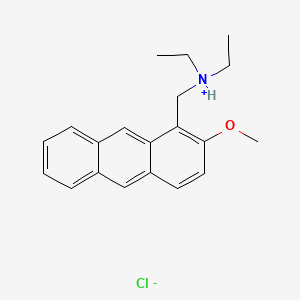
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
